Methyl 2,3,4,6-tetrafluorobenzoate

Description

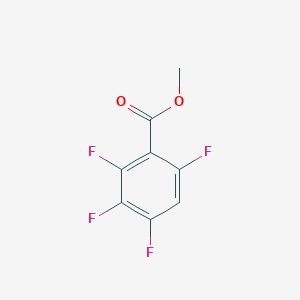

Methyl 2,3,4,6-tetrafluorobenzoate is a fluorinated aromatic ester characterized by fluorine substituents at the 2, 3, 4, and 6 positions of the benzoate ring. This compound is structurally related to derivatives used in organic electronics, agrochemicals, and antimicrobial agents due to its electron-withdrawing fluorine substituents, which enhance stability and reactivity. Applications include its role as an intermediate in synthesizing bioactive molecules, such as antimicrobial agents .

Properties

IUPAC Name |

methyl 2,3,4,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXRNDMEWYJEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,4,6-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process would involve the same esterification reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to the acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 2,3,4,6-tetrafluorobenzyl alcohol.

Hydrolysis: 2,3,4,6-tetrafluorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,4,6-tetrafluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound can be used in the study of enzyme interactions with fluorinated substrates.

Medicine: Research into fluorinated compounds for potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of methyl 2,3,4,6-tetrafluorobenzoate in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Structural Isomers

Methyl 2,3,4,5-Tetrafluorobenzoate (CAS 5292-42-2)

- Structure : Fluorines at 2, 3, 4, and 5 positions.

- Molecular Formula : C₈H₄F₄O₂.

- Molecular Weight : 208.11 g/mol.

- Key Differences : The altered fluorine substitution pattern (2,3,4,5 vs. 2,3,4,6) leads to distinct electronic and steric properties. This isomer may exhibit lower symmetry, affecting crystallization behavior and solubility .

Methyl Pentafluorobenzoate (Precursor)

Functional Derivatives

Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate

- Synthesis : Substitution of the para-fluorine in methyl pentafluorobenzoate with an azide group (90% yield) .

- 19F NMR Data : δ -141.38 (m, 2F), -151.60 (m, 2F) .

- Applications : Intermediate for polyelectrolytes in organic electronic devices .

2-Acetyl-5-Chloro-4-Methylphenyl 2,3,4,6-Tetrafluorobenzoate (CF)

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Fluorine substitution at the 2,3,4,6 positions enhances electron-withdrawing properties, making the compound suitable for electrophilic reactions.

- Antimicrobial Activity : Derivatives like CF (2,3,4,6-tetrafluorobenzoate ester) show selective inhibition of Staphylococcus aureus .

- Synthetic Flexibility : The para position in methyl pentafluorobenzoate is highly reactive, enabling substitutions (e.g., azide, hydroxyl) for tailored applications .

Notes on Limitations and Contradictions

- Data Gaps : Direct NMR or melting point data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Structural Ambiguity : and reference similar isomers (2,3,4,5 vs. 2,3,4,6), highlighting the need for precise positional numbering in comparisons.

Biological Activity

Methyl 2,3,4,6-tetrafluorobenzoate is an organic compound notable for its unique structure, where four hydrogen atoms on the benzene ring are substituted with fluorine atoms. This modification significantly influences its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and enzyme interaction studies.

The molecular formula of this compound is C8H4F4O2. The presence of fluorine atoms enhances the compound's electron-withdrawing properties, which can stabilize negative charges and influence reactivity. This characteristic is crucial for its interactions with biological targets such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine atoms allows for:

- Enhanced Binding Affinity : The compound may exhibit increased binding affinities with specific enzymes or receptors due to the stabilization of transition states during enzymatic reactions.

- Altered Enzyme Activity : Depending on the context, it can either inhibit or enhance enzyme activity through competitive or non-competitive inhibition mechanisms.

Enzyme Interaction Studies

Research indicates that this compound has been employed in studies focusing on enzyme-substrate interactions. Its unique electronic properties allow it to serve as a potential inhibitor or modulator of enzyme activity. For instance:

- Inhibition of Specific Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes by binding to their active sites or altering their conformation.

- Potential Applications in Drug Development : Given its structural characteristics, it may be explored further for developing fluorinated pharmaceuticals that target specific biological pathways.

Case Studies

- SAR Analysis : Structure-activity relationship (SAR) studies have been conducted to understand how variations in the fluorine substitution pattern affect biological activity. These studies often involve comparing this compound with other tetrafluoro derivatives to elucidate the impact of structural changes on enzyme binding and activity.

- Comparative Studies : In comparative studies with similar compounds such as methyl 2,3,5-tetrafluorobenzoate and methyl pentafluorobenzoate, researchers have noted differences in reactivity and biological efficacy due to variations in fluorine positioning.

Data Table: Comparison of Tetrafluorobenzoate Derivatives

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C8H4F4O2 | Potential enzyme inhibitor; drug development focus |

| Methyl 2,3,5-tetrafluorobenzoate | C8H5F3O2 | Studied for enzyme interactions |

| Methyl pentafluorobenzoate | C8H3F5O2 | Higher reactivity; applications in materials science |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Medicinal Chemistry : Its unique structure makes it a candidate for further investigation in drug design due to its ability to modulate biological activities.

- Material Science : The compound's stability and reactivity can be advantageous in synthesizing advanced materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.